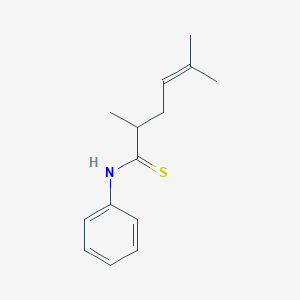
2,5-Dimethyl-N-phenylhex-4-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-N-phenylhex-4-enethioamide is an organic compound with the molecular formula C14H19NS It is characterized by the presence of a thioamide group, which is a sulfur analog of an amide, and a phenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-phenylhex-4-enethioamide typically involves the reaction of 2,5-dimethylhex-4-en-1-amine with a thiocarbonyl compound. One common method is the reaction of the amine with carbon disulfide (CS2) in the presence of a base, followed by the addition of a phenyl isothiocyanate. The reaction conditions often require a solvent such as dichloromethane (DCM) and a catalyst like triethylamine (TEA) to facilitate the formation of the thioamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-N-phenylhex-4-enethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3) in the presence of catalysts like FeCl3.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-N-phenylhex-4-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-N-phenylhex-4-enethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-1,4-phenylenediamine: Similar in structure but contains an amine group instead of a thioamide.
2,5-Dimethyl-N-phenylbenzamide: Contains a carbonyl group instead of a thioamide.
2,5-Dimethyl-N-phenylhex-4-enamide: Similar structure but with an amide group.
Uniqueness
2,5-Dimethyl-N-phenylhex-4-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the thioamide and phenyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
91914-61-3 |
|---|---|
Molekularformel |
C14H19NS |
Molekulargewicht |
233.37 g/mol |
IUPAC-Name |
2,5-dimethyl-N-phenylhex-4-enethioamide |
InChI |
InChI=1S/C14H19NS/c1-11(2)9-10-12(3)14(16)15-13-7-5-4-6-8-13/h4-9,12H,10H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
AFURDCXLWDSYOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C(C)C)C(=S)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
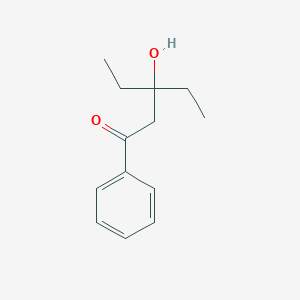
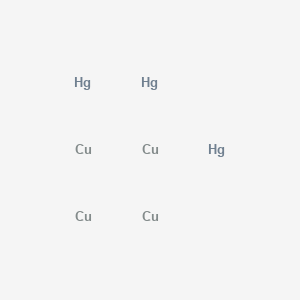
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)

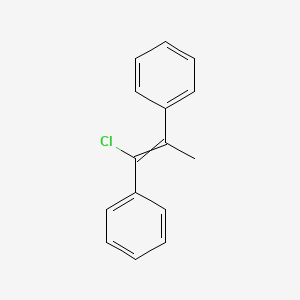

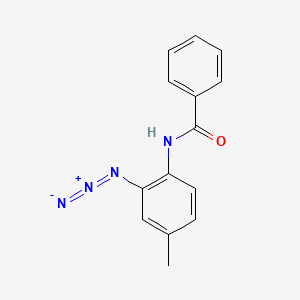

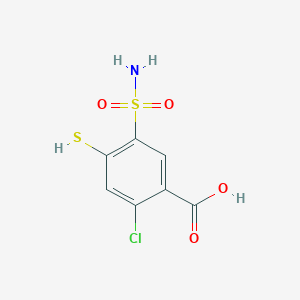

![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)
